![molecular formula C12H11NO3S B8741974 Sulfamic acid, [1,1'-biphenyl]-4-yl ester CAS No. 25999-01-3](/img/structure/B8741974.png)
Sulfamic acid, [1,1'-biphenyl]-4-yl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfamic acid, [1,1’-biphenyl]-4-yl ester is a chemical compound that combines the properties of sulfamic acid and biphenyl Sulfamic acid is known for its use as a catalyst and cleaning agent, while biphenyl is an organic compound consisting of two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of sulfamic acid, [1,1’-biphenyl]-4-yl ester typically involves the reaction of sulfamic acid with a biphenyl derivative. One common method is the esterification of sulfamic acid with [1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of sulfamic acid, [1,1’-biphenyl]-4-yl ester may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated purification systems. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Sulfamic acid, [1,1’-biphenyl]-4-yl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrated or halogenated biphenyl derivatives.
Scientific Research Applications
Sulfamic acid, [1,1’-biphenyl]-4-yl ester has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of sulfatases.
Medicine: Explored for its potential anticancer properties due to its ability to inhibit specific enzymes involved in cancer progression.
Industry: Utilized in the production of specialty chemicals and as a component in cleaning agents due to its surfactant properties.
Mechanism of Action
The mechanism of action of sulfamic acid, [1,1’-biphenyl]-4-yl ester involves its interaction with molecular targets such as enzymes. For example, as a sulfatase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the hydrolysis of sulfate esters. This inhibition can affect various biological pathways, including those involved in cell proliferation and differentiation.
Comparison with Similar Compounds
Similar Compounds
Sulfamic acid esters: Other esters of sulfamic acid, such as sulfamic acid methyl ester, share similar catalytic properties.
Biphenyl derivatives: Compounds like biphenyl ether and biphenyl sulfonic acid have similar structural features and reactivity.
Uniqueness
Sulfamic acid, [1,1’-biphenyl]-4-yl ester is unique due to the combination of sulfamic acid and biphenyl, which imparts both catalytic and surfactant properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
25999-01-3 |
|---|---|
Molecular Formula |
C12H11NO3S |
Molecular Weight |
249.29 g/mol |
IUPAC Name |
(4-phenylphenyl) sulfamate |
InChI |
InChI=1S/C12H11NO3S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) |
InChI Key |
LYMSPQZKBVKSAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

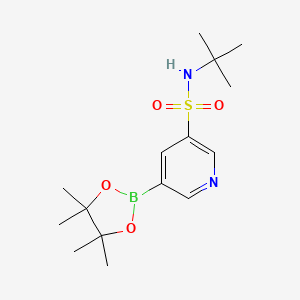
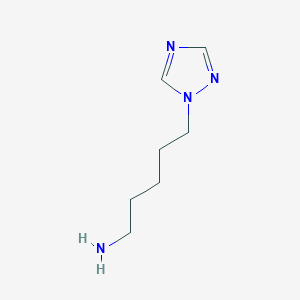
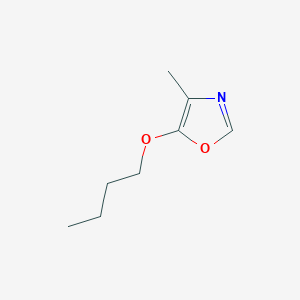
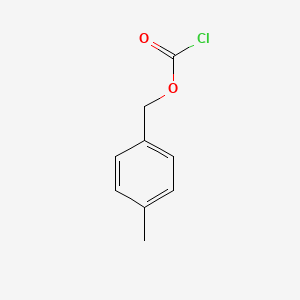
![3'-Ethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B8741919.png)
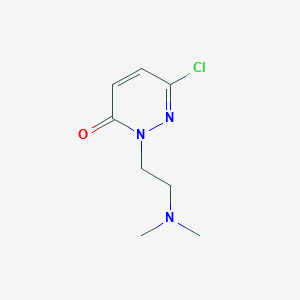
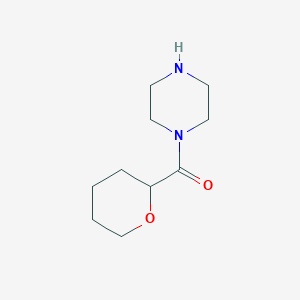
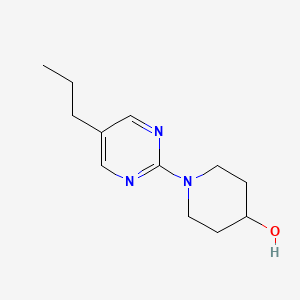
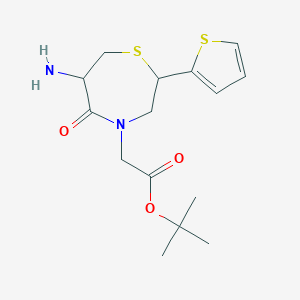
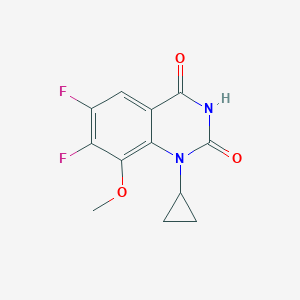
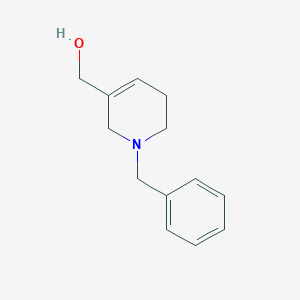
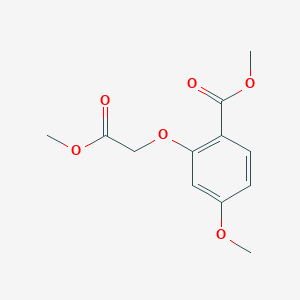
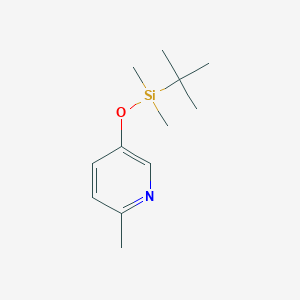
![4'-Cyano-[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B8741985.png)
